molecular formula C19H12O5 B11700691 4-methyl-2-oxo-2H-chromen-7-yl 1-benzofuran-2-carboxylate

4-methyl-2-oxo-2H-chromen-7-yl 1-benzofuran-2-carboxylate

カタログ番号: B11700691
分子量: 320.3 g/mol
InChIキー: DIRMOOMFSYOMPX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-methyl-2-oxo-2H-chromen-7-yl 1-benzofuran-2-carboxylate is a synthetic coumarin-benzofuran hybrid compound. Its structure comprises a 4-methyl-2-oxo-2H-chromene (coumarin) core esterified with a 1-benzofuran-2-carboxylate moiety.

特性

分子式

C19H12O5

分子量

320.3 g/mol

IUPAC名

(4-methyl-2-oxochromen-7-yl) 1-benzofuran-2-carboxylate

InChI

InChI=1S/C19H12O5/c1-11-8-18(20)24-16-10-13(6-7-14(11)16)22-19(21)17-9-12-4-2-3-5-15(12)23-17/h2-10H,1H3

InChIキー

DIRMOOMFSYOMPX-UHFFFAOYSA-N

正規SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC4=CC=CC=C4O3

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl 1-benzofuran-2-carboxylate can be achieved through a multi-step process. One common method involves the O-sulfonylation reaction of 7-hydroxy-2H-chromen-2-ones with benzenesulfonyl chloride in the presence of a base such as triethylamine in dichloromethane at ambient temperature . This reaction yields the desired aryl sulfonyl esters, which can then be further functionalized to obtain the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up processes can be applied. This typically involves optimizing reaction conditions, using appropriate solvents and reagents, and employing purification techniques such as recrystallization or chromatography to obtain the compound in high purity and yield.

化学反応の分析

4. 科学研究への応用

    化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用でき、有機合成における中間体として機能します。

    生物学: その構造的特徴により、生物学的標的に結合することができ、酵素阻害や受容体結合の研究のための候補となります。

    医学: クマリン誘導体は、抗凝固作用、抗炎症作用、抗癌作用で知られています。この化合物は同様の活性を持つ可能性があり、治療用途での研究が期待されています。

    産業: この化合物のユニークな特性は、新しい材料の開発や化学プロセスにおける成分として役立つ可能性があります。

科学的研究の応用

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: Its structural features may allow it to interact with biological targets, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: Coumarin derivatives are known for their anticoagulant, anti-inflammatory, and anticancer properties. This compound may exhibit similar activities and could be explored for therapeutic applications.

    Industry: The compound’s unique properties may make it useful in the development of new materials or as a component in chemical processes.

作用機序

4-メチル-2-オキソ-2H-クロメン-7-イル 1-ベンゾフラン-2-カルボキシレートの作用機序は、完全に解明されていません。その構造的特徴に基づいて、酵素や受容体などの特定の分子標的に結合する可能性があります。クマリン部分は、特定の酵素を阻害することが知られており、ベンゾフラン構造は結合親和性と特異性に寄与する可能性があります。作用に関与する経路と分子標的を完全に理解するためには、さらなる研究が必要です。

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with two structurally related coumarin derivatives (Table 1):

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents Molecular Weight Key Features
4-methyl-2-oxo-2H-chromen-7-yl 1-benzofuran-2-carboxylate ~C₁₉H₁₂O₆* - 4-methyl (chromene)
- 1-benzofuran-2-carboxylate
~336.3* Moderate lipophilicity due to methyl and benzofuran groups; potential for π-π stacking interactions.
4-[4-(Heptyloxy)benzoyloxy]phenyl 2-oxo-7-trifluoromethyl-2H-chromene-3-carboxylate C₃₄H₂₉F₃O₇ - 7-trifluoromethyl (chromene)
- Heptyloxy benzoate
654.6 High lipophilicity (heptyloxy chain); electron-withdrawing CF₃ group enhances stability.
4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate C₂₄H₂₁NO₇ - 7-methoxy (benzofuran)
- Morpholine carboxylate
435.4 Polar morpholine group improves solubility; methoxy enhances electronic donation.

*Estimated based on structural analogs; exact values require experimental confirmation.

Key Observations:

The morpholine carboxylate in the third compound introduces polarity, enhancing aqueous solubility, which is absent in the target compound’s benzofuran ester .

Synthetic Methods :

  • All three compounds likely employ DCC/DMAP-mediated esterification (as evidenced in ), but differ in precursor selection. For example, the heptyloxy chain in the second compound requires additional alkoxylation steps.

Physicochemical Properties :

  • The heptyloxy chain in the second compound significantly increases molecular weight (654.6 vs. ~336.3) and lipophilicity, favoring membrane permeability but reducing solubility .
  • The morpholine group in the third compound balances hydrophilicity and molecular weight (435.4), making it more suitable for biological applications requiring moderate solubility .

Crystallographic and Conformational Insights

Structural studies using programs like SHELXL (for refinement) and WinGX/ORTEP (for visualization) reveal:

  • Chromene-Benzofuran Orientation : The dihedral angle between the chromene and benzofuran rings in the target compound likely differs from analogs due to steric and electronic effects of substituents.
  • Intermolecular Interactions : The absence of long alkyl chains (e.g., heptyloxy) in the target compound may reduce van der Waals interactions in crystal packing compared to the second compound .

Q & A

Basic Synthesis and Characterization

Q: What are the critical steps in synthesizing 4-methyl-2-oxo-2H-chromen-7-yl 1-benzofuran-2-carboxylate, and how can purity be verified? A: The synthesis typically involves coupling 4-methyl-2-oxo-2H-chromen-7-ol with 1-benzofuran-2-carbonyl chloride under reflux in anhydrous conditions (e.g., using DCM as a solvent). Key steps include monitoring reaction progress via TLC and purifying via column chromatography. Purity verification requires combined methods:

  • HPLC : To assess homogeneity.
  • 1H NMR : Confirm structural integrity by identifying characteristic peaks (e.g., coumarin C=O at δ ~160 ppm, benzofuran aromatic protons at δ 7.2–8.0 ppm) .
  • Mass Spectrometry : Validate molecular weight (expected [M+H]+ ~352.3 g/mol).

Advanced Structural Analysis

Q: How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound? A: Single-crystal X-ray diffraction (SC-XRD) is essential for unambiguous confirmation of the planar coumarin core and dihedral angles between the coumarin and benzofuran moieties. Use SHELXL for refinement, focusing on:

  • Hydrogen Bonding : Identify intermolecular interactions (e.g., C=O⋯H-O) stabilizing the crystal lattice .
  • Displacement Parameters : Anisotropic refinement to validate atomic positions .
  • ORTEP Visualization : Generate thermal ellipsoid plots to assess disorder or rotational flexibility .

Methodological Challenges in Spectral Interpretation

Q: How to address overlapping signals in the 1H NMR spectrum of this compound? A: Overlapping aromatic proton signals (δ 6.5–8.5 ppm) can be resolved using:

  • 2D NMR (COSY, HSQC) : Assign coupled protons (e.g., coupling between H-3 of coumarin and adjacent substituents) .
  • Variable Temperature NMR : Reduce signal broadening caused by dynamic processes (e.g., rotational isomerism).
  • Deuterated Solvent Optimization : Use DMSO-d6 instead of CDCl3 to shift exchangeable protons (e.g., hydroxyl groups) .

Data Contradictions in Crystallographic Studies

Q: How to reconcile discrepancies between calculated and observed unit cell parameters in SC-XRD? A: Discrepancies may arise from crystal twinning or absorption effects. Mitigation strategies include:

  • Multi-Scan Absorption Corrections : Apply SADABS or TWINABS in SHELXL .
  • Validation Tools : Use PLATON’s ADDSYM to check for missed symmetry elements .
  • High-Resolution Data : Collect data at low temperature (e.g., 100 K) to minimize thermal motion artifacts .

Pharmacological Evaluation and SAR

Q: What experimental designs are effective for assessing this compound’s anti-inflammatory activity? A: Use in vitro and in vivo models:

  • In Vitro COX-2 Inhibition Assay : Compare IC50 values to Celecoxib (positive control) .
  • Carrageenan-Induced Paw Edema (Rat Model) : Measure edema reduction at 3–5 hours post-dose; ensure dose optimization (e.g., 50–200 mg/kg) .
  • SAR Insights : Modify substituents on the coumarin or benzofuran rings (e.g., electron-withdrawing groups on benzofuran enhance activity) .

Stability and Degradation Analysis

Q: How to evaluate hydrolytic stability of the ester linkage under physiological conditions? A: Conduct accelerated stability studies:

  • pH-Varied Hydrolysis : Monitor degradation via HPLC in buffers (pH 1.2, 4.5, 7.4) at 37°C.
  • Kinetic Modeling : Calculate half-life (t1/2) using first-order kinetics.
  • Mass Spectrometry : Identify degradation products (e.g., free coumarin and benzofuran acid) .

Computational Modeling for Reactivity Prediction

Q: Which computational methods predict the compound’s reactivity in nucleophilic environments? A: Use density functional theory (DFT) with Gaussian or ORCA:

  • Fukui Indices : Identify electrophilic/nucleophilic sites (e.g., carbonyl carbons) .
  • Molecular Electrostatic Potential (MEP) : Visualize charge distribution to predict reaction sites.
  • Docking Studies : Simulate binding to biological targets (e.g., COX-2 active site) using AutoDock Vina .

Addressing Synthetic Byproducts

Q: How to isolate and characterize minor byproducts formed during synthesis? A: Employ advanced chromatographic and spectroscopic techniques:

  • Preparative HPLC : Separate byproducts using gradient elution (e.g., water:acetonitrile).
  • LC-MS/MS : Fragment ions to deduce structural deviations (e.g., incomplete esterification).
  • X-ray Powder Diffraction (XRPD) : Differentiate polymorphic forms if crystallization issues arise .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。